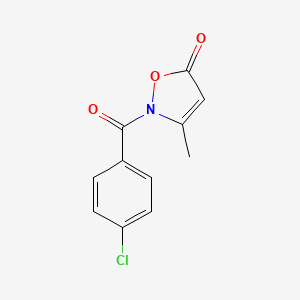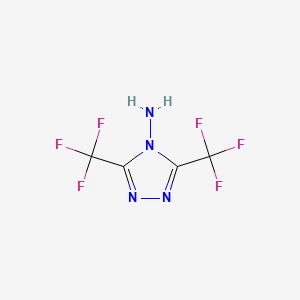
5-Methyl-5'-(2-phenylethenyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes It features a bithiophene core with a methyl group and a phenylethenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene typically involves the coupling of 5-methyl-2-thiophenecarboxaldehyde with 2-phenylethenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for the introduction of various substituents. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology: In biological research, this compound can be used as a probe to study the interactions between thiophene derivatives and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and selectivity. Its structural features can be exploited to develop molecules that target specific biological pathways.
Industry: In the industrial sector, 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene is used in the production of organic semiconductors and conductive polymers. These materials are essential components in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene involves its interaction with specific molecular targets. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
5-Methyl-2,2’-bithiophene: Lacks the phenylethenyl group, resulting in different electronic properties.
5-Phenylethenyl-2,2’-bithiophene: Lacks the methyl group, which can affect its reactivity and stability.
2,2’-Bithiophene: The parent compound without any substituents, used as a reference for studying the effects of substitution.
Uniqueness: 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene is unique due to the presence of both the methyl and phenylethenyl groups. These substituents confer distinct electronic and steric properties, making the compound valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
101452-11-3 |
|---|---|
Formule moléculaire |
C17H14S2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-methyl-5-[5-(2-phenylethenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C17H14S2/c1-13-7-11-16(18-13)17-12-10-15(19-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
ZHXLSTPQYRQBCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=C(S2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)


![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)




![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)
